molecular formula C18H19ClN2O2 B5629436 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid

Cat. No. B5629436
M. Wt: 330.8 g/mol
InChI Key: GBTKMBSDYDGBMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid" typically involves the reaction between piperazine derivatives and substituted benzoyl chlorides or benzoic acids. An example closely related to our compound is the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to a compound where the piperazine ring adopts a chair conformation, demonstrating the synthetic versatility of piperazine-based compounds (Faizi, Ahmad, & Golenya, 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to the compound , often features significant conformational aspects. For instance, in the structure of a related compound, the piperazine ring exhibits a chair conformation, and the dihedral angles between the piperazine and the benzene rings are carefully measured, indicating the importance of structural analysis in understanding these compounds' physical and chemical behaviors (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Piperazine compounds engage in various chemical reactions, demonstrating a range of chemical properties. For instance, reactions with aromatic carboxylic acids form new salts with distinct supramolecular assemblies, illustrating the compound's ability to form complex structures with potential applications in material science and pharmaceuticals (Prasad et al., 2022).

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-2-1-3-17(12-16)21-10-8-20(9-11-21)13-14-4-6-15(7-5-14)18(22)23/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKMBSDYDGBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzoic acid

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